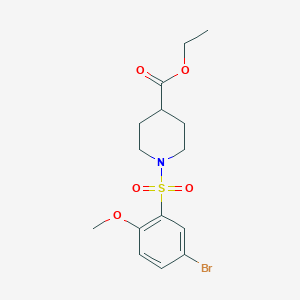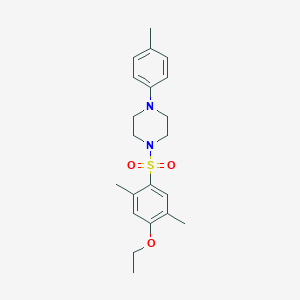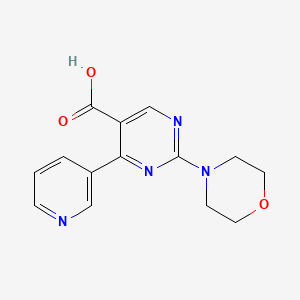![molecular formula C13H25N3O3S B2453892 (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide CAS No. 2411335-69-6](/img/structure/B2453892.png)
(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide, commonly known as DMCM, is a chemical compound that has been extensively studied for its effects on the central nervous system. DMCM is a GABA receptor antagonist, which means that it blocks the action of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This compound has been used in scientific research to study the mechanisms of anxiety and epilepsy, as well as to develop new treatments for these conditions.
作用機序
DMCM acts as a (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide receptor antagonist, specifically targeting the (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamideA receptor subtype. This receptor is a major inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By blocking the action of this compound, DMCM increases neuronal excitability and can induce seizures and anxiety-like behaviors.
Biochemical and Physiological Effects:
DMCM has been shown to have a number of biochemical and physiological effects in animal models. These include increased neuronal excitability, changes in neurotransmitter release and uptake, alterations in synaptic plasticity, and changes in gene expression. DMCM has also been shown to affect the levels of several hormones, including cortisol and corticotropin-releasing hormone, which are involved in the stress response.
実験室実験の利点と制限
One advantage of using DMCM in lab experiments is its well-established mechanism of action and pharmacology. This allows researchers to study specific aspects of anxiety and epilepsy in a controlled and reproducible manner. However, DMCM has some limitations, including its potential toxicity and the fact that it does not fully mimic the complexity of human anxiety and epilepsy.
将来の方向性
There are several future directions for research on DMCM and its effects on the central nervous system. One area of interest is the development of new drugs and therapies that target the (E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide receptor system, with the goal of improving the treatment of anxiety and epilepsy. Another direction is the use of DMCM in combination with other compounds to study the interactions between different neurotransmitter systems. Finally, there is a need for further research on the long-term effects of DMCM on the brain and behavior, as well as its potential use in other neurological conditions.
合成法
The synthesis of DMCM involves several steps, including the reaction of 2-(methanesulfonamido)cyclopentanone with sodium hydride, followed by the reaction of the resulting compound with 4-(dimethylamino)but-2-enal. The final product is obtained through purification and crystallization. This synthesis method has been optimized and refined over the years to improve the yield and purity of DMCM.
科学的研究の応用
DMCM has been widely used in scientific research to study the mechanisms of anxiety and epilepsy. In animal models, DMCM has been shown to induce anxiety-like behaviors and seizures, which can be used to study the underlying neural circuits and molecular pathways involved in these conditions. DMCM has also been used to test the efficacy of new drugs and therapies for anxiety and epilepsy.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-16(2)9-5-8-13(17)14-10-11-6-4-7-12(11)15-20(3,18)19/h5,8,11-12,15H,4,6-7,9-10H2,1-3H3,(H,14,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIJEUTVBUAKHN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCCC1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCCC1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2453809.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)





![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2453826.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)

![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)